molecular formula C6H13N B2910699 3-(Propan-2-yl)azetidine CAS No. 1423116-93-1

3-(Propan-2-yl)azetidine

Cat. No.: B2910699
CAS No.: 1423116-93-1
M. Wt: 99.177
InChI Key: VODADKFVZJNXGJ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides to produce functionalized azetidine derivatives . This reaction does not require a base and occurs under very mild conditions.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. The aza-Michael addition and copper-catalyzed multicomponent reactions mentioned above are suitable for industrial applications due to their efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert azetidines to amines.

    Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of azetidines.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to modulate inflammation, oxidative stress, and energy metabolism in the brain . The compound upregulates antioxidant enzymes and downregulates pro-inflammatory mediators, thereby protecting against ischemia/reperfusion injury.

Properties

IUPAC Name

3-propan-2-ylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(2)6-3-7-4-6/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODADKFVZJNXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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